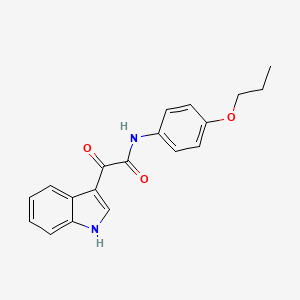
2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide, also known as GW1516, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to an increase in fatty acid oxidation and a decrease in glucose utilization, resulting in an overall increase in energy expenditure. This mechanism of action makes 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide a potential therapeutic agent for the treatment of metabolic disorders.
Biochemical and Physiological Effects
2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide has been shown to have several biochemical and physiological effects, including an increase in fatty acid oxidation, a decrease in glucose utilization, an increase in endurance and performance, and a decrease in inflammation. These effects make 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide a potential therapeutic agent for the treatment of metabolic disorders and a potential performance-enhancing agent in sports.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide in lab experiments is its specificity for PPARδ, which allows for a more targeted approach to studying the effects of PPARδ activation. However, one of the limitations of using 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide in lab experiments is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide, including further investigation into its potential therapeutic applications in the treatment of metabolic disorders, further investigation into its potential performance-enhancing effects in sports, and further investigation into its potential applications in environmental science. Additionally, future studies should focus on developing safer and more effective PPARδ agonists that can be used in a variety of experimental settings.
Métodos De Síntesis
The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide involves the reaction of 4-propoxyphenylacetic acid with 1H-indole-3-carboxaldehyde in the presence of acetic anhydride and pyridine. The resulting intermediate is then treated with hydrazine hydrate and acetic anhydride to yield the final product.
Aplicaciones Científicas De Investigación
2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide has been extensively studied for its potential applications in various fields, including medicine, sports science, and environmental science. In medicine, this compound has shown promising results in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. In sports science, 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide has been studied for its potential applications in enhancing endurance and performance. In environmental science, this compound has been studied for its potential applications in reducing air pollution.
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-11-24-14-9-7-13(8-10-14)21-19(23)18(22)16-12-20-17-6-4-3-5-15(16)17/h3-10,12,20H,2,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASYAPVQPOCBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5106160.png)
![2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5106163.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B5106171.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5106173.png)
![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3,4-dichlorobenzamide](/img/structure/B5106198.png)
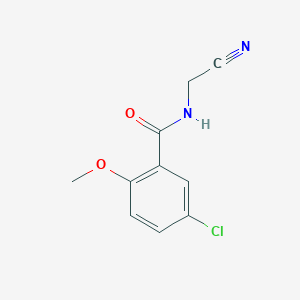
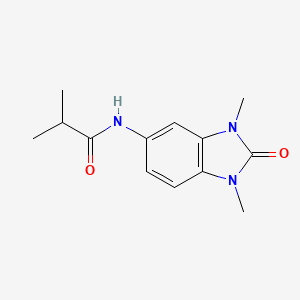
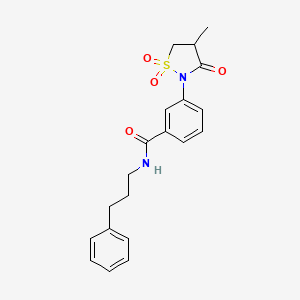


![methyl 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5106245.png)
![5-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-methoxyphenol](/img/structure/B5106246.png)
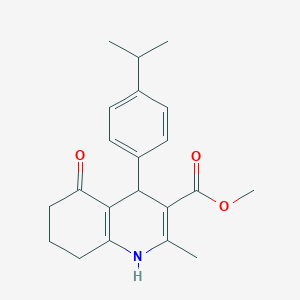
![5,5'-methylenebis[1-(4-nitrophenyl)-1H-tetrazole]](/img/structure/B5106266.png)